2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol
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Overview
Description
2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C6H12O2 It consists of a cyclopropyl ring substituted with a hydroxymethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of transition metal catalysts, can be employed to facilitate the cyclopropanation step. Additionally, the purification of the final product may involve distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Cyclopropylmethyl chloride.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl ring can undergo ring-opening reactions, which can be exploited in chemical synthesis and biological studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ethan-1-ol moiety.
Cyclopropylcarbinol: Similar structure but lacks the hydroxymethyl group.
Cyclopropylmethyl chloride: Similar structure but contains a chloride substituent instead of hydroxyl groups.
Uniqueness
2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol is unique due to the presence of both hydroxymethyl and ethan-1-ol groups, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
154393-49-4 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6(5-8)1-2-6/h7-8H,1-5H2 |
InChI Key |
HITKZZXNPQCJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)CO |
Purity |
95 |
Origin of Product |
United States |
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